4-Phenyl-2,3-dihydrothiophene 1,1-dioxide

Thermodynamic Stability Isomerization Sulfolene Chemistry

Generic aryl sulfolenes often lack the thermodynamic stability or defined electronic conjugation needed for reproducible cycloaddition or nitration. 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide (CAS 57465-43-7) is a well-characterized crystalline sulfone. - **Key differentiator**: Phenyl-SO₂ conjugation stabilizes the 4,5-dihydro isomer, enabling reliable regioselectivity in Diels-Alder reactions. - **Documented utility**: Nitration yields 3-(4-nitrophenyl)-2-sulfolene (52% yield) - a gateway to nitro/amino-functionalized libraries. - **Supply advantage**: Available with crystal structure data (R=0.05) for solid-state studies. Immediate shipping for research use.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
CAS No. 57465-43-7
Cat. No. B12118260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2,3-dihydrothiophene 1,1-dioxide
CAS57465-43-7
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C=C1C2=CC=CC=C2
InChIInChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyOYADUSJXUNXFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-2,3-dihydrothiophene 1,1-dioxide Overview


4-Phenyl-2,3-dihydrothiophene 1,1-dioxide (CAS 57465-43-7) is a cyclic sulfone belonging to the sulfolene class, characterized by a partially saturated thiophene ring bearing a phenyl substituent at the 4-position and a 1,1-dioxide (sulfonyl) functionality [1]. This compound, also referred to as 3-phenyl-4,5-dihydrothiophene-1,1-dioxide, serves as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic frameworks and functionalized materials [2]. Its non-aromatic sulfone core imparts unique reactivity as a diene, dienophile, or Michael acceptor, while the phenyl group modulates electronic properties and stability relative to unsubstituted analogs [3].

Irreplaceability of 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide


Substitution of 4-phenyl-2,3-dihydrothiophene 1,1-dioxide with unsubstituted sulfolenes or isomeric aryl sulfolenes is not straightforward due to pronounced differences in thermodynamic stability, electronic conjugation, and regioselective reactivity. Unsubstituted 4,5-dihydrothiophene-1,1-dioxide is inherently less stable than its 2,5-dihydro counterpart, but the introduction of a 3-aryl group stabilizes the 4,5-dihydro isomer through substituent-sulfonyl interactions [1]. Furthermore, the phenyl group in this compound participates in conjugation with the SO₂ π-system, which alters its electronic absorption profile and excited-state behavior compared to analogs lacking aryl substitution [2]. These stability and electronic distinctions directly impact its performance in cycloaddition and electrophilic functionalization reactions, making generic replacement unreliable without compromising yield, selectivity, or product purity [3].

4-Phenyl-2,3-dihydrothiophene 1,1-dioxide: Quantitative Differentiation


Thermodynamic Stability: 3-Aryl vs Unsubstituted

The thermodynamic stability of 3-aryl-4,5-dihydrothiophene-1,1-dioxides, including the target compound, is significantly enhanced relative to the unsubstituted parent 4,5-dihydrothiophene-1,1-dioxide. This stabilization is attributed to an intramolecular interaction between the aryl substituent and the sulfonyl group [1]. In contrast, unsubstituted 2,5-dihydrothiophene-1,1-dioxide is known to be more stable than unsubstituted 4,5-dihydrothiophene-1,1-dioxide, highlighting the critical role of aryl substitution in reversing the inherent stability order of the dihydrothiophene dioxide isomers [1].

Thermodynamic Stability Isomerization Sulfolene Chemistry

Crystal Structure Confirmation

Single-crystal X-ray diffraction analysis of 3-phenyl-4,5-dihydrothiophene 1,1-dioxide (the target compound) has been performed, yielding refined structural parameters that confirm its molecular geometry and solid-state packing [1]. The crystal structure was solved and refined to an R-factor of 0.05 using 782 observed reflections, with unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, and space group P2(1) [2]. This level of structural characterization is not universally available for all isomeric sulfolenes, providing a reliable benchmark for computational modeling and quality control.

X-ray Crystallography Solid-State Structure Conformational Analysis

Nitration Reactivity

The target compound undergoes electrophilic nitration on the phenyl ring when treated with nitric acid, producing 3-(4-nitrophenyl)-2-sulfolene in a reported yield of 52% [1]. This transformation demonstrates the compound's utility as a precursor to nitro-substituted sulfolenes, which are valuable intermediates in medicinal and materials chemistry. While other aryl sulfolenes can also be nitrated, this specific reaction provides a benchmark yield for evaluating the compound's reactivity under defined conditions.

Electrophilic Aromatic Substitution Nitration Synthetic Utility

Phenyl–SO₂ Conjugation Evidence

UV/Vis absorption spectroscopy of single crystals of 3-phenyl-4,5-dihydrothiophene 1,1-dioxide at 4.2°K reveals conjugation between the SO₂ group and the π-electron system of the phenyl ring, which is most pronounced in the excited electronic state [1]. This conjugation is absent in unsubstituted dihydrothiophene dioxides, indicating that the phenyl group actively participates in the electronic structure of the sulfolene core. IR spectra at 298°K further corroborate the electronic perturbation induced by aryl substitution [1].

Electronic Spectroscopy Intramolecular Charge Transfer Conjugation

4-Phenyl-2,3-dihydrothiophene 1,1-dioxide Applications


Nitro-Substituted Sulfolene Synthesis

The documented nitration of 4-phenyl-2,3-dihydrothiophene 1,1-dioxide to yield 3-(4-nitrophenyl)-2-sulfolene in 52% yield [1] positions this compound as a viable starting material for preparing nitro-substituted sulfolene libraries. These nitro derivatives can be further reduced to amines or utilized in cross-coupling reactions, enabling access to a diverse array of functionalized sulfolenes with potential biological activity. Procurement of this specific sulfolene is justified when a synthetic route requires a phenyl-substituted sulfolene that can undergo electrophilic aromatic substitution without compromising the sulfolene ring.

Crystallography and Solid-State Studies

The availability of a high-quality crystal structure for 3-phenyl-4,5-dihydrothiophene 1,1-dioxide (R = 0.05) [2] makes this compound an ideal candidate for solid-state studies, including the investigation of intermolecular interactions, polymorphism, and structure-property relationships. Researchers requiring a well-characterized crystalline sulfolene for comparative analysis or as a model system in computational chemistry should prioritize this compound over less structurally defined analogs.

Aryl-SO₂ Conjugation in Cycloaddition Reactions

The experimentally observed conjugation between the phenyl ring and the SO₂ group in this compound [3] alters its electronic profile relative to unsubstituted sulfolenes. This electronic perturbation can influence the regioselectivity and rate of cycloaddition reactions (e.g., Diels-Alder). Scientists aiming to exploit electronic tuning of sulfolene dienes or dienophiles should consider this compound as a prototypical system for studying aryl-substituent effects on pericyclic reactivity.

Isomerization and Stability Screening

The enhanced thermodynamic stability of 3-aryl-4,5-dihydrothiophene-1,1-dioxides compared to their unsubstituted 4,5-dihydro counterparts [4] makes this compound a valuable reference point for isomerization studies. Researchers investigating the factors governing sulfolene stability or developing isomerization-based synthetic strategies will find this compound's well-documented stability behavior essential for designing control experiments and interpreting reaction outcomes.

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